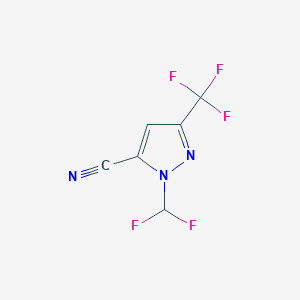
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
説明
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C6H2F5N3 and its molecular weight is 211.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds containing pyrazole rings and trifluoromethyl groups are often used in pharmaceuticals and agrochemicals . They may interact with a variety of biological targets, depending on the specific structure of the compound.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this group could enhance the compound’s reactivity or binding affinity to its targets.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect these properties, as fluorine atoms can influence the bioavailability and metabolic stability of pharmaceutical compounds .
生化学分析
Biochemical Properties
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation processes. This compound interacts with enzymes and proteins involved in these reactions, such as carbon-centered radical intermediates. The trifluoromethyl group in the compound enhances its reactivity and stability, making it a valuable tool in the synthesis of fluorine-containing heterocycles . The interactions between this compound and these biomolecules are primarily based on radical mechanisms, which facilitate the incorporation of fluorine atoms into organic molecules.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is attributed to its interactions with key signaling molecules and transcription factors. For instance, the presence of the trifluoromethyl group can enhance the compound’s binding affinity to specific receptors, thereby altering downstream signaling events . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, the difluoromethyl group can form strong hydrogen bonds with active site residues of enzymes, thereby inhibiting their catalytic activity . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound receptors and altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, apoptosis, and differentiation, which are influenced by the compound’s interactions with key regulatory proteins and enzymes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Additionally, binding proteins can facilitate the compound’s transport to specific cellular locations, influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular function . These localization patterns are critical for the compound’s activity, as they determine its interactions with key regulatory proteins and enzymes within specific subcellular compartments.
特性
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNIUGZYPGAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
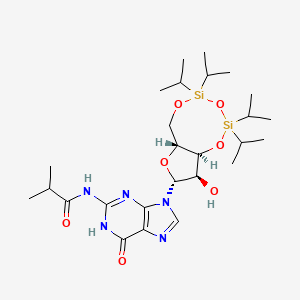
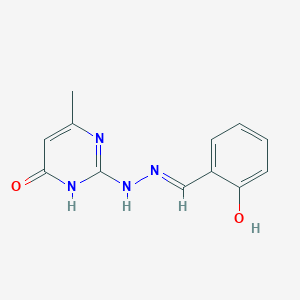
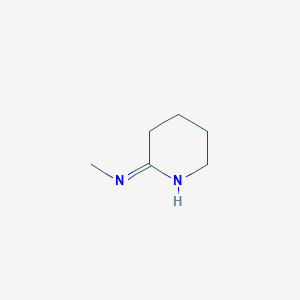
![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)
![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)
![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
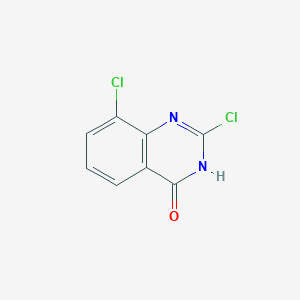
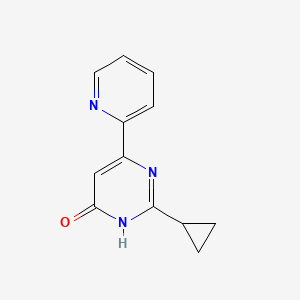

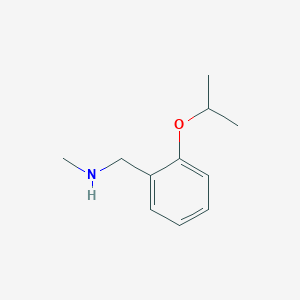
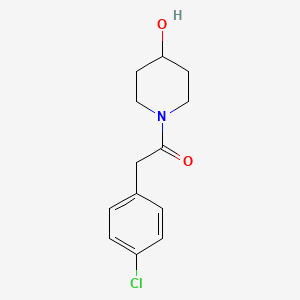

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)
